molecular formula C15H14F2N2O3S B5794667 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

Cat. No.: B5794667
M. Wt: 340.3 g/mol
InChI Key: XDRPNFGDPLLJOF-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-fluorobenzoyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form 2-fluoro-N-methylsulfonylaniline.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoroanilino)-N-(3-fluorophenyl)acetamide: Lacks the sulfonyl group, which may affect its reactivity and applications.

    2-(2-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide: Substitution of fluorine with chlorine can alter its chemical properties and biological activity.

Uniqueness

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is unique due to the presence of both fluorine atoms and a sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPNFGDPLLJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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